

# Application Note: Quantitative Analysis of Nickel in Environmental Water Samples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

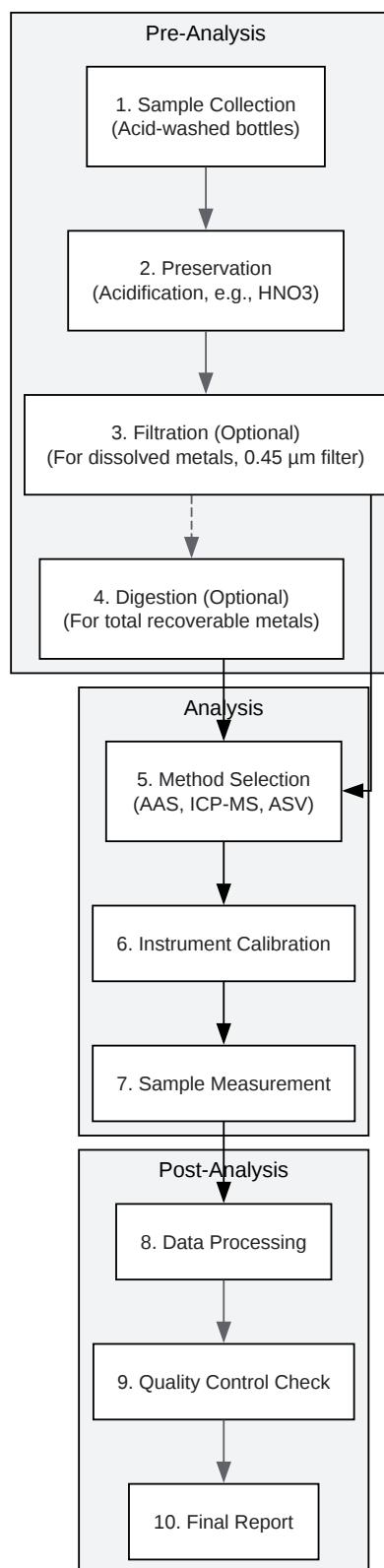
[Get Quote](#)

## Introduction

Nickel (Ni) is a naturally occurring element found in the earth's crust and is used in various industrial processes, including electroplating, battery manufacturing, and the production of stainless steel.<sup>[1][2][3]</sup> As a result of both natural processes and anthropogenic activities, nickel can enter aquatic environments, where it may accumulate.<sup>[2]</sup> While nickel is an essential trace element for some organisms, elevated concentrations can be toxic to aquatic life and may pose a risk to human health through the food chain and drinking water.<sup>[2][4][5]</sup> The U.S. Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) for nickel in drinking water, underscoring the importance of accurate and reliable monitoring.<sup>[1]</sup> This application note provides detailed protocols for the quantitative analysis of nickel in environmental water samples using several common analytical techniques.

## General Analytical Workflow

The quantitative analysis of nickel in environmental water samples follows a structured workflow, from sample collection to final data reporting. Proper handling and preparation at each stage are critical to prevent contamination and ensure accurate results.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: General workflow for nickel analysis in water samples.

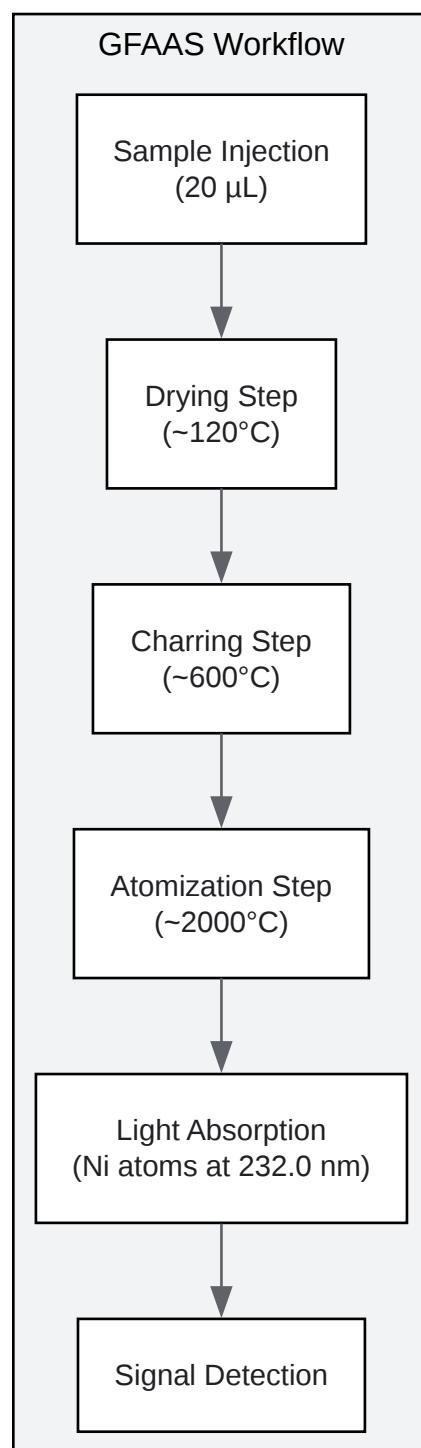
# Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

**Principle:** Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is a highly sensitive technique for determining trace metals. A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample.<sup>[6]</sup> A light beam from a nickel hollow-cathode lamp is passed through the atomized sample. Nickel atoms in the ground state absorb light at a characteristic wavelength (typically 232.0 nm), and the amount of light absorbed is directly proportional to the concentration of nickel in the sample.<sup>[6][7]</sup>

## Experimental Protocol:

- **Sample Preparation:**
  - For dissolved nickel, filter the water sample through a 0.45 µm membrane filter.
  - For total recoverable nickel, the unfiltered sample must undergo preliminary acid digestion.<sup>[6]</sup>
  - Preserve the sample by adding concentrated nitric acid (HNO<sub>3</sub>) to lower the pH to <2.<sup>[7]</sup>
- **Reagent Preparation:**
  - Nickel Standard Solutions: Prepare a stock solution (e.g., 1000 mg/L) from a certified commercial standard or by dissolving high-purity nickel metal or salt.<sup>[6][7]</sup> Create a series of working standards (e.g., 1 to 25 µg/L) by serial dilution of the stock solution with acidified, deionized water.<sup>[6]</sup>
  - Matrix Modifier: A chemical modifier, such as a mixture of palladium chloride and magnesium nitrate, may be used to stabilize the nickel during the charring step and reduce matrix interferences.<sup>[8]</sup>
  - Blank: Use acidified, deionized water as the blank.<sup>[7]</sup>
- **Instrument Parameters (Example):**

- Wavelength: 232.0 nm[[7](#)]
- Slit Width: 0.2 nm
- Lamp Current: As recommended by the manufacturer.
- Inert Gas: Argon[[6](#)]
- Injection Volume: 20  $\mu$ L[[6](#)]
- Temperature Program:
  - Drying: 120°C (Ramp: 15s, Hold: 10s)[[9](#)]
  - Ashing/Charring: 600°C (Ramp: 10s, Hold: 10s)[[9](#)]
  - Atomization: 2000°C (Ramp: 0s, Hold: 3s)[[9](#)]
  - Cleaning: 2200°C (Ramp: 1s, Hold: 3s)[[9](#)] (Note: The temperature program must be optimized for the specific instrument and sample matrix.)
- Calibration and Measurement:
  - Calibrate the instrument by running the blank and working standards.
  - Generate a calibration curve by plotting absorbance versus concentration.
  - Analyze the prepared water samples. If the concentration exceeds the linear range (e.g., >25  $\mu$ g/L), the sample must be diluted.[[6](#)]
  - Analyze a quality control (QC) sample to verify the calibration.



[Click to download full resolution via product page](#)

Caption: Key stages in the GFAAS temperature program.

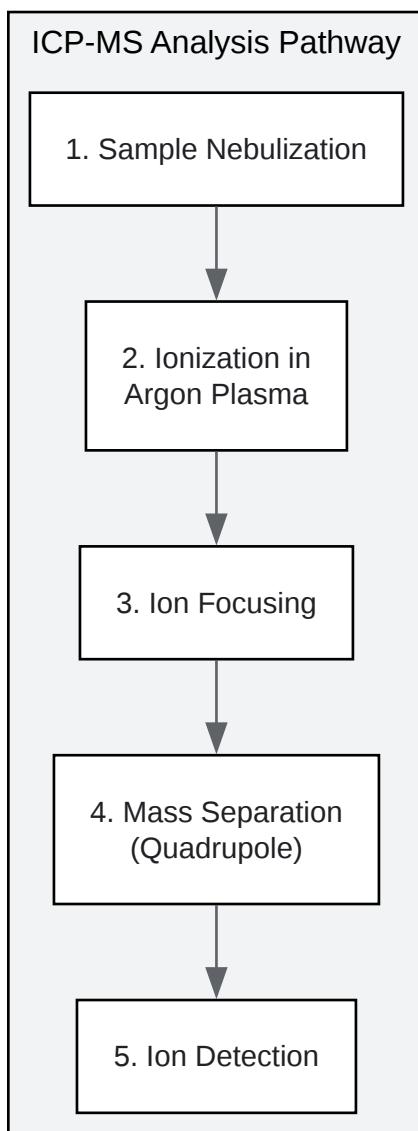
# Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

**Principle:** ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering high sensitivity and the ability to perform isotopic analysis.[\[10\]](#) The water sample is introduced into a high-temperature argon plasma (~6000-10000 K), which desolvates, atomizes, and ionizes the nickel atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). A detector measures the abundance of each isotope, allowing for highly accurate quantification. EPA Method 200.8 provides a standard procedure for this analysis.[\[11\]](#)[\[12\]](#)

## Experimental Protocol:

- **Sample Preparation:**
  - Follow the same initial preparation steps as for GFAAS (filtration for dissolved, digestion for total recoverable).[\[11\]](#)
  - Acidify all samples, standards, and blanks with high-purity nitric acid. Total dissolved solids should ideally not exceed 0.2% to minimize matrix effects.[\[11\]](#)
- **Reagent Preparation:**
  - Rinse Solution: 2% (v/v) nitric acid in reagent water.
  - Calibration Standards: Prepare a series of standards covering the expected concentration range of the samples from a certified 1000 mg/L stock solution.
  - Internal Standard (IS): An internal standard (e.g., Gallium, Indium) is added online to all samples, blanks, and standards to correct for instrumental drift and matrix suppression effects.[\[13\]](#)
  - Tuning Solution: A solution containing elements across the mass range (e.g., Li, Y, Tl) is used to optimize instrument performance.
- **Instrument Parameters (Example):**

- RF Power: ~1550 W
- Plasma Gas Flow: ~15 L/min Argon
- Nebulizer Gas Flow: ~1 L/min Argon
- Monitored Nickel Isotopes: m/z 60, 62.[14] Note that  $^{60}\text{Ni}$  can have spectral interferences from molecular ions like CaO.[14] Using a collision/reaction cell with helium can help mitigate such polyatomic interferences.[15]
- Detector Mode: Pulse counting/analog, depending on concentration.
- Calibration and Measurement:
  - Optimize the instrument using the tuning solution to ensure sensitivity, resolution, and low oxide formation.
  - Calibrate the ICP-MS using the prepared calibration standards.
  - Aspirate the rinse solution for a sufficient time between samples to prevent carryover.
  - Analyze the prepared water samples. The wide dynamic range of ICP-MS (often 10-11 orders of magnitude) reduces the need for frequent dilutions.[15]
  - Analyze blanks and QC standards at regular intervals to ensure data quality.



[Click to download full resolution via product page](#)

Caption: Path of the sample from introduction to detection in ICP-MS.

## Adsorptive Stripping Voltammetry (AdSV)

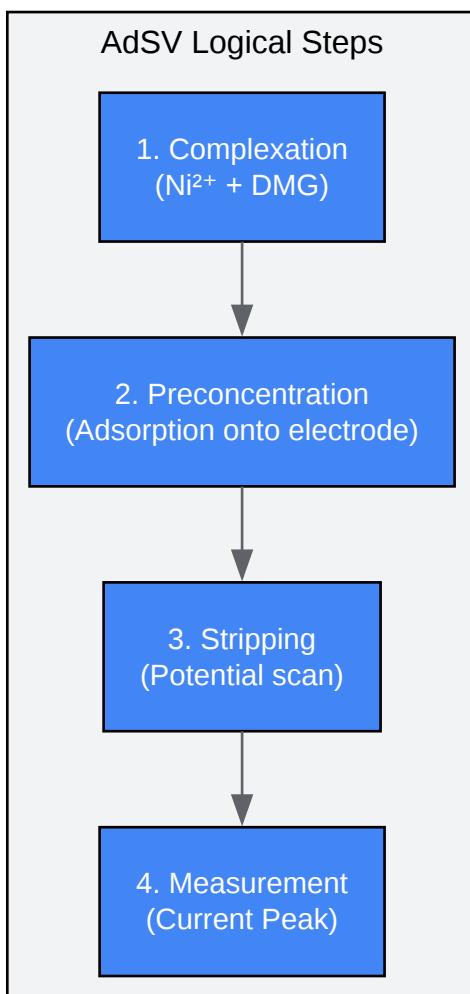
Principle: Adsorptive Stripping Voltammetry (AdSV) is an electrochemical technique with excellent sensitivity for certain metals, including nickel. The method involves two main steps. First, nickel is complexed with a specific agent, such as dimethylglyoxime (DMG), and the resulting complex is preconcentrated (adsorbed) onto the surface of a working electrode (e.g., a bismuth drop or hanging mercury drop electrode) at a fixed potential.<sup>[5][16]</sup> In the second step, the potential is scanned, causing the adsorbed complex to be "stripped" from the

electrode, which generates a current peak. The height or area of this peak is proportional to the nickel concentration in the sample.

#### Experimental Protocol:

- Sample Preparation:
  - Filter samples to remove particulate matter. UV digestion may be required for samples with high organic content to release complexed nickel.
- Reagent Preparation:
  - Supporting Electrolyte: An ammonia buffer solution is often used to maintain an alkaline pH (e.g., pH 9.3-9.6), which is optimal for the Ni-DMG complex formation.[5][16]
  - Complexing Agent: A solution of dimethylglyoxime (DMG) in ethanol or another suitable solvent.[5]
  - Standard Solutions: Prepare nickel standards in deionized water for standard addition calibration.
- Electrochemical Cell Setup:
  - Working Electrode: Bismuth drop electrode (a non-toxic alternative to mercury).[5]
  - Reference Electrode: Ag/AgCl.[5]
  - Auxiliary Electrode: Platinum or glassy carbon rod.
- Measurement Parameters (Example):
  - Deposition Potential: -0.7 V vs. Ag/AgCl
  - Deposition Time: 30 - 90 seconds (longer times increase sensitivity).[5]
  - Scan Type: Square wave or differential pulse.
  - Final Potential: -1.2 V

- Calibration and Measurement:
  - The standard addition method is typically used for calibration to compensate for matrix effects.
  - Add a known volume of the sample and the supporting electrolyte/DMG solution to the electrochemical cell.
  - De-aerate the solution with nitrogen or argon gas to remove dissolved oxygen.
  - Run the deposition and stripping cycle to record the initial voltammogram.
  - Make 2-3 successive additions of a known concentration of nickel standard, recording a new voltammogram after each addition.
  - Plot the peak current versus the added standard concentration. The absolute value of the x-intercept of the extrapolated line gives the concentration of nickel in the original sample.



[Click to download full resolution via product page](#)

Caption: Logical sequence of an AdSV measurement for nickel.

## Quantitative Data Summary

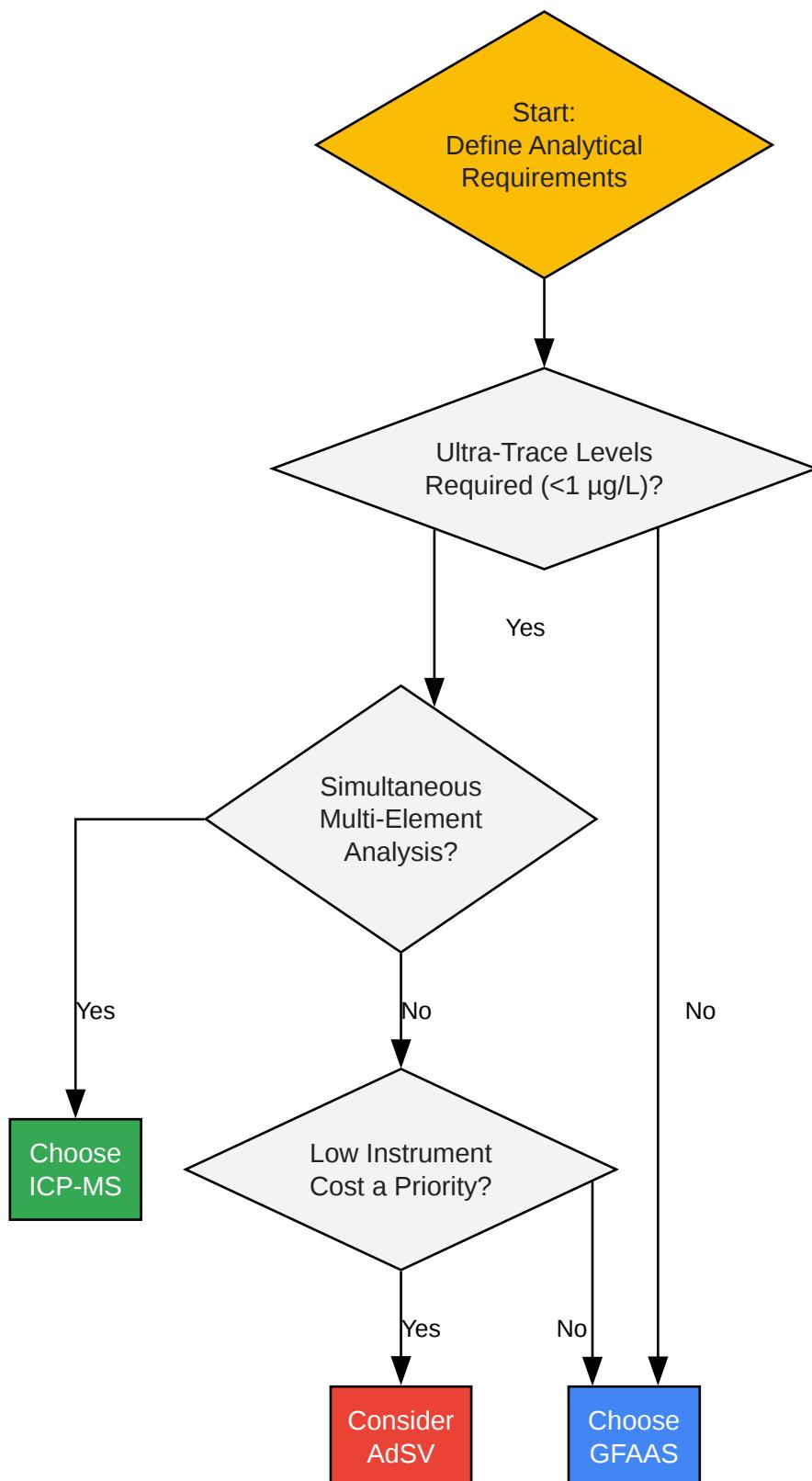
The choice of analytical method often depends on the required detection limit, the expected concentration range, and the sample matrix. The following table summarizes the typical performance characteristics of the described methods for nickel analysis.

Parameter	GFAAS	ICP-MS	AdSV
Typical Detection Limit	1 µg/L[6]	< 1 µg/L[10] (can be ng/L)	0.2 µg/L[5]
Linear Range	1 - 25 µg/L[6]	> 6 orders of magnitude	0.2 - 15 µg/L[5]
Common Interferences	Non-atomic background absorption, matrix effects.[6]	Isobaric (e.g., <sup>58</sup> Fe on <sup>58</sup> Ni) and polyatomic (e.g., <sup>44</sup> CaO on <sup>60</sup> Ni) overlaps.[14]	Other electroactive species, organic surfactants.
Throughput	Moderate	High	Low to Moderate
Instrument Cost	Moderate	High	Low

Note: Values are typical and can vary significantly based on the specific instrument, configuration, and sample matrix.

## Method Selection Guide

Choosing the appropriate analytical technique is a critical step in the workflow. The decision should be based on factors such as regulatory requirements, laboratory resources, and the specific research question.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. standardmethods.org [standardmethods.org]
- 2. ijbio.com [ijbio.com]
- 3. Determination of nickel from water samples [cwejournal.org]
- 4. Determination of nickel in water samples by Atomic absorption spectroscopy (AAS) - STEMart [ste-mart.com]
- 5. metrohm.com [metrohm.com]
- 6. nemi.gov [nemi.gov]
- 7. nemi.gov [nemi.gov]
- 8. oiv.int [oiv.int]
- 9. researchgate.net [researchgate.net]
- 10. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. aser.llnl.gov [aser.llnl.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of nickel in water samples by isotope dilution inductively coupled plasma mass spectrometry with sample introduction by carbonyl vapor generation - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. agilent.com [agilent.com]
- 16. Nickel and cobalt in drinking water using adsorptive stripping voltammetry | Metrohm [metrohm.com]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Nickel in Environmental Water Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143609#quantitative-analysis-of-nickel-in-environmental-water-samples>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)